3,6,9,12,15-Pentaoxaheptadecane

Beschreibung

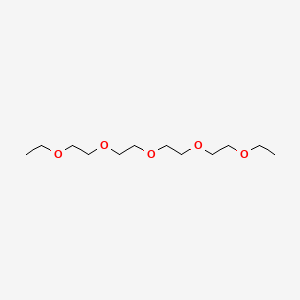

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDWALOBQJFOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052099 | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4353-28-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thermodynamics and Solvation Parameters of Alkali Metal Salts in 3,6,9,12,15-Pentaoxaheptadecane

Target Audience: Formulation Scientists, Electrolyte Engineers, and Materials Researchers Content Focus: Mechanistic Solvation, Thermodynamic Parameters, and Solvate Ionic Liquid (SIL) Protocols

Executive Summary

3,6,9,12,15-Pentaoxaheptadecane—commonly known as tetraglyme (G4)—is a multidentate linear polyether that has revolutionized the formulation of high-concentration electrolytes and Solvate Ionic Liquids (SILs). Because of its five ether oxygen atoms, G4 offers uniquely flexible conformational thermodynamics, allowing it to mimic the selective encapsulation traditionally associated with expensive crown ethers[1]. However, translating this solvent into robust chemical architectures requires a rigorous understanding of alkali metal coordination numbers, competitive anion binding, and thermodynamic solubility parameters. This whitepaper defines the structural mechanics governing the solubility of alkali metal salts in G4 and provides a self-validating framework for synthesizing these advanced complexes.

Mechanistic Principles of Cation Solvation

The capacity of tetraglyme to dissolve solid alkali metal salts is fundamentally governed by a thermodynamic competition. The dissolution relies heavily on overcoming the rigid lattice energy of the solid matrix[2]. In aprotic solvents like G4, the driving force for breaking this lattice is the massive exothermic enthalpy of solvation (

Unlike shorter chain length solvents, the G4 chain is precisely long enough to wrap around specific alkali metals and saturate their primary coordination sphere. This specific multidentate chelation functionally shields the cation, severely weakening the electrostatic attraction between the metal cation and its counter-anion[3].

The Metal-Oxygen Binding Trend

The stability of the resulting complex heavily depends on the ionic radius of the target metal. Advanced molecular and periodic optimization codes reveal that the strength of the metal–oxygen (M–O) interaction in G4 increases inversely to the cation size: K⁺–O < Na⁺–O < Li⁺–O < Ca²⁺–O < Mg²⁺–O [4].

Because of their differing ionic radii, the optimal coordination environments vary drastically:

-

Lithium (Li⁺): Adopts a coordination number of 5 or 6. A single G4 molecule (possessing 5 oxygens) perfectly encapsulates the Li⁺ ion to form a highly stable, long-lived

complex cation[4]. -

Sodium (Na⁺) and Potassium (K⁺): Prefer an 8-coordinated environment[4]. A single G4 chain cannot saturate this shell, meaning these larger cations must recruit adjacent G4 molecules or rely on the anion to complete their coordination sphere, altering macroscopic solubility boundaries[4].

Table 1: Solvation Characteristics of Alkali Metal Cations in Tetraglyme

| Cation | Optimal Coordination No. | M-O Interaction Strength | Structural Encapsulation Outcome |

| Li⁺ | 5 – 6 | High | Forms stable 1:1 crown-like |

| Na⁺ | 8 | Moderate | Incomplete shielding by single G4; requires multiple ligands or anion interaction. |

| K⁺ | 8 | Low | Weak binding; prone to highly dynamic solvent exchange and lower kinetic stability. |

The Role of the Anion: Transitioning to Solvate Ionic Liquids (SILs)

While the M–O interaction dictates cation encapsulation, the maximum solubility limit—and whether the system forms a liquid or phase-separates—is dictated by the anion. When researchers attempt to push the solubility limit to an equimolar ratio (1 mole of salt per 1 mole of G4), the system crosses from a "concentrated solution" into the regime of a Solvate Ionic Liquid (SIL).

In this highly concentrated state, the choice of anion is the difference between a homogeneous fluid and complete failure via precipitation:

-

Weakly Coordinating Anions (e.g., TFSI⁻, BETI⁻): Because these fluorinated imides have delocalized charge and low basicity, they do not compete with G4 for the metal's coordination sphere. This allows the

complex to exist independently, forming ambient-temperature ionic liquids[5]. -

Strongly Coordinating Anions (e.g., OTf⁻, NO₃⁻): These anions aggressively compete with the ether oxygens. For example, attempting to mix equimolar Li[OTf] with G4 results in macroscopic phase separation at room temperature[5].

Table 2: Thermophysical Properties of Equimolar G4-Alkali Salt Complexes

| Equimolar System | Anion Nature | Physical State (25°C) | Key Thermal & Transport Metrics |

| [Li(G4)]TFSI | Weakly Coordinating | Homogeneous Liquid | |

| [Li(G4)]BETI | Weakly Coordinating | Crystalline Solid | |

| [Li(G4)]OTf | Strongly Coordinating | Phase Separated | Insoluble as equimolar liquid[5] |

Thermodynamic Pathways of G4 Solvation

Caption: Thermodynamic pathways of equimolar alkali salt solvation in 3,6,9,12,15-Pentaoxaheptadecane.

Experimental Protocol: Formulation of Self-Validating [M(G4)₁]X SILs

To successfully formulate equimolar solvates without inducing solvent degradation or phase separation, scientists must adhere to strict kinetic and thermodynamic controls.

Phase 1: Pre-coordination Desiccation

Procedure: Dry tetraglyme over freshly activated 3Å molecular sieves for 72 hours until Karl Fischer titration reads < 10 ppm H₂O. Simultaneously, vacuum dry the target alkali metal salt (e.g., LiTFSI) at 120 °C for 24 hours.

-

Causal Expertise: Tetraglyme is inherently hygroscopic. The dipole moment and size of the water molecule make it a highly competitive coordinating agent. If trace moisture is present, H₂O outcompetes G4 for the primary coordination sphere, breaking the

encapsulation stoichiometry and triggering massive parasitic side reactions during downstream electrochemical use.

Phase 2: Stoichiometric Chelation

Procedure: Inside a moisture-free Argon glovebox (< 0.1 ppm H₂O, O₂), place the dried G4 in a sealed flask submerged in an ambient water bath. Add the alkali metal salt incrementally (in 5% mass aliquots) under continuous high-shear magnetic stirring until an exact 1:1 molar ratio is achieved. Maintain the internal temperature below 45 °C.

-

Causal Expertise: Overcoming the lattice energy via ether-oxygen binding yields a highly exothermic solvation enthalpy[2]. Dumping the salt into the solvent rapidly induces localized thermal spikes. If unchecked, this thermal runaway causes immediate oxidative degradation of the polyether chain and cleavage of temperature-sensitive anions.

Phase 3: Self-Validation via Physicochemical Fingerprinting

Procedure: Extract a 1 mL aliquot of the newly synthesized complex and subject it to Raman spectroscopy and Differential Scanning Calorimetry (DSC).

-

Causal Trustworthiness: A protocol must prove its own success. In a true equimolar Solvate Ionic Liquid, all solvent molecules are bound to a cation. Free G4 possesses a distinct Raman breathing mode at ~800–850 cm⁻¹. If the synthesis is successful, this peak will be completely depleted, shifting entirely to a higher wavenumber (e.g., ~870 cm⁻¹ for Li-coordinated chains), verifying 100% ligand participation[4]. Additionally, the DSC thermogram must lack the characteristic melting point of pure G4, instead yielding a single glass transition (e.g.,

= -61 °C for [Li(G4)]TFSI), confirming the liquid is a singular, complexed macro-fluid[6].

References

-

Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. NIH.gov. Available at:[Link]

-

Glyme–Lithium Salt Equimolar Molten Mixtures: Concentrated Solutions or Solvate Ionic Liquids? ACS Publications. Available at:[Link]

-

Investigation of alkali and alkaline earth solvation structures in tetraglyme solvent. Semantic Scholar. Available at: [Link]

-

Tuning anion solvation energetics enhances potassium–oxygen battery performance. PNAS. Available at:[Link]

-

Solubility of Alkali Metal Halides in the Ionic Liquid[C4C1im][OTf]. SciSpace. Available at:[Link]

Sources

- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pnas.org [pnas.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.umn.edu [experts.umn.edu]

Defining the Electrochemical Stability Window of Tetraglyme-Based Electrolytes: A Methodological and Mechanistic Guide

Introduction: The Tetraglyme Paradigm in Advanced Electrochemistry

Tetraethylene glycol dimethyl ether (TEGDME, commonly known as tetraglyme or G4) has solidified its position as a critical aprotic solvent for next-generation energy storage, dominating architectures like lithium-oxygen (Li-O2), lithium-sulfur (Li-S), and serving as a fundamental structural analog in solid polymer electrolytes[1]. With its high boiling point, low volatility, and excellent safety profile compared to carbonate-based solvents, TEGDME offers researchers a uniquely stable solvating environment[2].

However, deploying TEGDME successfully requires precisely understanding its Electrochemical Stability Window (ESW) —the specific potential range where the solvent resists both oxidative decomposition at the cathode and reductive cleavage at the anode. Relying solely on conventional Linear Sweep Voltammetry (LSV) to define this boundary often yields artificially inflated stability limits, resulting in catastrophic and unexpected cell failure during prolonged high-voltage cycling[3].

As a Senior Application Scientist, my objective in this guide is to unpack the chemical causality behind TEGDME's stability boundaries and provide researchers with a self-validating, rigorous protocol to determine the true ESW.

Mechanistic Drivers of Tetraglyme Stability

Why is TEGDME highly stable compared to shorter-chain glymes, yet vulnerable at elevated anodic potentials? The answer lies in its multidentate coordination chemistry.

Coordination Chemistry and Donor Number

The tetraglyme backbone contains five ether oxygen atoms, creating a powerful "chelation effect" that effectively wraps the Li⁺ cation. This tight solvation sheath minimizes the concentration of "free" (uncoordinated) solvent molecules, drastically suppressing parasitic side reactions[4]. Furthermore, TEGDME possesses a relatively low donor number (DN = 12 kcal/mol), meaning the lifespan of the solvated cation complex is shorter than in high-DN solvents like DMSO. This thermodynamic property directly influences the Li/Li⁺ quasi-reference potential, bolstering the solvent's intrinsic resistance to oxidation[4].

The Anodic Limit: Oxidative Degradation

When exposed to anodic potentials exceeding ~4.5 V vs. Li/Li⁺, TEGDME undergoes electro-oxidation. Causally, this breakdown is initiated by hydrogen abstraction at the terminal methoxy groups or adjacent methylene carbons, directly leading to the formation of highly reactive carbon-centered radical species[5]. These radicals trigger a relentless cascade of polymerization and molecular cleavage, ultimately causing massive electrolyte depletion, gas generation, and impedance spikes[5].

Oxidative degradation pathway of TEGDME at high anodic potentials.

The Cathodic Limit: Reductive Stability

Conversely, TEGDME demonstrates extraordinary stability on the reductive end. It maintains an ESW very close to 0 V vs. Li/Li⁺. Unlike typical carbonate solvents (e.g., EC or DEC) that aggressively reduce against lithium metal to form a thick Solid Electrolyte Interphase (SEI), TEGDME maintains thermodynamic stability, preventing runaway reduction and making it a premium choice for lithium-metal anode architectures[2].

The Fallacy of Standard LSV and the Self-Validating Protocol

For decades, the standard method for determining ESW has been to perform a single Linear Sweep Voltammetry (LSV) scan on an inert working electrode like stainless steel (SS) or platinum.

The Pitfall: Standard LSV significantly overestimates the stability of TEGDME. Non-porous, non-catalytic blocking electrodes artificially delay the kinetic onset of degradation current. When researchers transition the electrolyte from an SS electrode to a real porous, transition-metal cathode (e.g., LCO or NMC), the ESW narrows severely, leading to unexpected degradation[3].

To solve this, laboratories must adopt a triangulated, self-validating protocol combining potentiostatic holds and post-mortem analysis.

Step-by-Step Methodology: Rigorous ESW Validation

Step 1: Ultra-Dry Electrolyte Preparation Causality: Even trace amounts of H₂O (<20 ppm) will electrochemically reduce to form hydrogen gas and OH⁻ radicals. These species drastically shift the apparent ESW and catalyze premature TEGDME decomposition[5].

-

Dry battery-grade TEGDME (>99.5%) over activated 3Å molecular sieves inside an Argon-filled glovebox for a minimum of 48 hours[2].

-

Verify moisture content via Karl Fischer titration. Target threshold: <10 ppm H₂O.

-

Dissolve the selected supporting salt (e.g., 1M LiTFSI) under vigorous magnetic stirring until homogenized.

Step 2: Triangulated Cell Assembly Causality: Using a 3-electrode configuration ensures that the polarization of the counter electrode does not convolute the working electrode's recorded potential.

-

Assemble a 3-electrode Swagelok or coin cell setup.

-

Reference Electrode: Scraped Lithium metal.

-

Counter Electrode: Over-capacitive Lithium metal or activated carbon.

-

Working Electrode: Utilize both a planar Stainless Steel disk (for the baseline scan) and a porous carbon cathode (to simulate real-world kinetics)[3].

Step 3: Baseline LSV Mapping

-

Run a preliminary LSV sweep from Open Circuit Voltage (OCV) to 6.0 V.

-

Use an ultra-slow scan rate (0.1 mV/s) to ensure the capacitive charging current does not mask faradaic decomposition limits[3].

-

Note the potential where current density exponentially surpasses 10 μA/cm².

Step 4: Potentiostatic Holds (The True Oxidative Limit) Causality: Potentiostatic holds eliminate kinetic delays. At a fixed voltage step, non-faradaic (capacitive) current naturally decays exponentially to zero. Any sustained steady-state current implies faradaic charge transfer—meaning the electrolyte is degrading.

-

Apply a fixed potential step (e.g., 4.0 V, 4.2 V, 4.4 V) and hold for 3 hours per step[3].

-

Monitor the current decay. The genuine ESW limit is the highest applied voltage where the leakage current decays and stabilizes below < 1 μA/cm².

Step 5: Post-Mortem Radical Detection via ESR Causality: To definitively confirm that measured currents correspond to solvent breakdown (and not mere impurity oxidation).

-

Extract the degraded electrolyte post-polarization inside a glovebox.

-

Introduce a spin trap reagent (e.g., 200 mM DMPO).

-

Analyze using Electron Spin Resonance (ESR) spectroscopy. Detection of carbon-centered radicals directly validates TEGDME structural cleavage[5].

Workflow for rigorous, self-validating electrochemical stability window evaluation.

Modulating the ESW: Extending Tetraglyme Performance

When researchers target high-voltage regimes (>4.3 V), the native ESW of TEGDME must be chemically extended. This can be achieved via structural substitution or concentration adjustments:

-

Terminal Fluorination: By introducing heavily fluorinated additives—such as gamma-fluorinated ether (TE4) or terminally fluorinated glycol ethers—the electronic inductive effect at the core of the molecule is severely reduced[6]. For instance, a 20 vol% addition of TE4 to 0.1 M LiTFSI/TEGDME strongly increases oxidative stability while maintaining exceptional oxygen solubility required for Li-O2 applications[7].

-

High-Concentration Electrolytes (HCE): Transitioning from a standard dilute regime (1M) to an HCE matrix fundamentally shifts the anodic limit. The intensified Li⁺ coordination forcefully pulls electron density away from the ether oxygens, lowering the Highest Occupied Molecular Orbital (HOMO) energy level of the coordinated solvent and expanding its thermodynamic resistance to oxidation[4].

Quantitative Data Summary

| Electrolyte System | Anodic Limit (Oxidation) | Cathodic Limit (Reduction) | Ref |

| 1M LiTFSI in TEGDME | ~ 4.5 V vs Li/Li⁺ | ~ 0 V vs Li/Li⁺ | [8] |

| 0.1M LiTFSI / TEGDME + 20% TE4 | ~ 4.5 V vs Li/Li⁺ | ~ 0 V vs Li/Li⁺ | [7] |

| 1M NaCF₃SO₃ in TEGDME | ~ 5.2 V vs Na/Na⁺ | ~ -0.01 V vs Na/Na⁺ | [9] |

| Terminally Fluorinated Glycol Ether (FDG) | ~ 4.8 V vs Li/Li⁺ | - | [6] |

| Solid Polymer Electrolytes (TEGDME Analogs) | ~ 3.8 – 4.6 V vs Li/Li⁺ | - | [1] |

Conclusion

Defining the electrochemical stability window of tetraglyme-based electrolytes demands analytical rigor that goes far beyond visual approximations of LSV sweeps. By mastering the coordination chemistry of ether linkages, acknowledging the vulnerability of terminal methoxy groups to hydrogen abstraction, and enforcing a strict potentiostatic and post-mortem testing protocol, researchers can successfully map and expand the limits of TEGDME. These validated boundaries are paramount for unlocking reliable, high-energy-density advanced batteries.

References

1.[3] Méry, A. et al. "A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes." MDPI Materials (2021). 2.[8] "Electrochemical stability window of 0.1 M LiTFSI:TEGDME (black) and 0.1 M LiTFSI:TEGDME + 20 vol% TE4." ResearchGate (2024). 3.[4] "Effect of Salt Concentration, Solvent Donor Number and Coordination Structure on the Variation of the Li/Li⁺ Potential in Aprotic Electrolytes." MDPI (2020). 4.[7] "A gamma fluorinated ether as an additive for enhanced oxygen activity in Li–O2 batteries." RSC (2015). 5.[1] "The role of diglyme and tetraglyme in the formation of ion transport pathways in gel electrolytes based on polyethylene glycol diacrylate." Mathnet.RU. 6.[2] "Application of tetraethylene glycol monoethyl ether in lithium-ion battery electrolytes." Benchchem. 7.[9] "Potential complexes of NaCF₃SO₃-tetraethylene dimethyl glycol ether (tetraglyme)-based electrolytes for sodium rechargeable battery application." ResearchGate. 8.[5] "BRIEF STUDY ON THE DECOMPOSITION OF TETRAETHYLENE GLYCOL DIMETHYL ETHER (TEGDME) SOLVENT IN THE PRESENCE OF Li2O2 AND H2O2." ResearchGate. 9. "Glyme-based electrolyte formulation analysis in aprotic lithium-oxygen battery and its cyclic stability." INIS-IAEA. 10.[6] "Terminally Fluorinated Glycol Ether Electrolyte for Lithium Metal Batteries." OSTI.GOV.

Sources

- 1. mathnet.ru [mathnet.ru]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. A gamma fluorinated ether as an additive for enhanced oxygen activity in Li–O 2 batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA03439F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Toxicity and safety data sheet (SDS) analysis for CAS 143-24-8

An In-Depth Technical Guide to the Toxicity and Safety of CAS 143-24-8 (Tetraethylene Glycol Dimethyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol dimethyl ether, commonly known as tetraglyme, is a high-boiling, aprotic polar solvent with a wide range of applications in research and industry.[1][2] Its unique properties, including its ability to dissolve a variety of polar and nonpolar substances and its thermal stability, make it a valuable solvent in chemical reactions, in the synthesis of lithium-ion batteries, and for metal extraction.[2] However, its utility is accompanied by significant health hazards that necessitate a thorough understanding of its toxicological profile and strict adherence to safety protocols. This guide provides a comprehensive analysis of the toxicity and safety data for CAS 143-24-8, offering field-proven insights for its safe handling and use in a professional laboratory setting.

Chemical and Physical Properties

A foundational understanding of a substance's physical and chemical properties is paramount to its safe handling and use. These properties influence its behavior in various experimental conditions and dictate appropriate storage and disposal procedures.

| Property | Value | Source |

| Chemical Name | Tetraethylene glycol dimethyl ether | [2][3] |

| Synonyms | Tetraglyme, 2,5,8,11,14-Pentaoxapentadecane, Bis[2-(2-methoxyethoxy)ethyl] ether | [3][4] |

| CAS Number | 143-24-8 | [2][4] |

| Molecular Formula | C10H22O5 | [3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Appearance | Colorless, odorless liquid | [1][2] |

| Boiling Point | 275-276 °C | [1] |

| Melting Point | -30 °C | [1] |

| Flash Point | 141 °C (closed cup) | [5] |

| Density | 1.009 g/mL at 25 °C | [1] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [1] |

| Solubility in Water | Miscible | [6] |

The high boiling point and low vapor pressure of tetraglyme indicate that it is not highly volatile at room temperature, reducing the risk of inhalation exposure under standard conditions.[1] However, its miscibility with water has implications for accidental spills and environmental fate.[6]

Hazard Identification and GHS Classification

Tetraglyme is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is the first step in risk mitigation.

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child. | Health Hazard (GHS08) |

| Eye Irritation | 2B | H320: Causes eye irritation. |

The most significant hazard associated with tetraglyme is its reproductive toxicity.[5][7] It is classified as a substance that may damage fertility and the unborn child.[5][7] This is a critical consideration for all personnel, particularly those of reproductive age. Additionally, tetraglyme can form explosive peroxides upon prolonged storage or exposure to air.[5][6][9]

Toxicological Profile

The toxicological data for tetraglyme underscores the need for stringent safety measures. The primary concern is its effect on the reproductive system.

Acute Toxicity:

Chronic Toxicity and Reproductive Hazards: Animal studies have demonstrated that exposure to tetraglyme can have adverse reproductive and fetal effects.[11] The substance is classified as a Category 1B reproductive toxicant, meaning that it is presumed to have the potential to be a human reproductive toxicant based on evidence from animal studies.[12]

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and mitigate risks.

Engineering Controls:

-

Ventilation: Always handle tetraglyme in a well-ventilated area. Use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.[13]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[13]

Storage:

-

Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[13]

-

Incompatible Materials: Store separately from strong oxidizing agents.[6][14]

-

Peroxide Formation: Tetraglyme can form explosive peroxides upon prolonged contact with air.[5][6][9] It is crucial to date the container upon receipt and opening. Test for the presence of peroxides before distillation or if the material has been stored for an extended period.[6][14] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[9]

Experimental Protocols: Peroxide Detection and Removal

Given the significant risk of peroxide formation, the following protocols are essential for any laboratory using tetraglyme.

Peroxide Detection: A simple and effective method for detecting peroxides is the use of potassium iodide (KI).

Materials:

-

Tetraglyme sample

-

10% aqueous potassium iodide solution

-

Starch solution (1%)

-

Test tube

Procedure:

-

Add 1 mL of the tetraglyme sample to a test tube.

-

Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.

-

Shake the mixture and let it stand for one minute.

-

Add a few drops of starch solution.

-

Observation: The formation of a blue-black color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Peroxide Removal: If peroxides are detected, they must be removed before the solvent is used, especially before distillation.

Materials:

-

Peroxide-containing tetraglyme

-

Activated alumina

-

Chromatography column

Procedure:

-

Set up a chromatography column packed with activated alumina.

-

Slowly pass the peroxide-containing tetraglyme through the column.

-

Collect the purified solvent.

-

Re-test the solvent for the presence of peroxides to ensure their complete removal.

-

Caution: Do not distill tetraglyme without first confirming the absence of peroxides.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4][10]

Spill Response:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[13]

-

Large Spills: Evacuate the area and prevent further leakage or spillage if it is safe to do so. Ventilate the area. Contain the spill with an inert material and transfer it to a labeled container for disposal. Do not allow the substance to enter drains or waterways.[13]

Risk Assessment and Mitigation Workflow

A proactive approach to risk assessment is a cornerstone of laboratory safety. The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with using tetraglyme.

Caption: Risk Assessment and Mitigation Workflow for Tetraglyme.

Conclusion

Tetraethylene glycol dimethyl ether (CAS 143-24-8) is a versatile solvent with significant utility in scientific research and development. However, its associated hazards, particularly its reproductive toxicity and potential for peroxide formation, demand a high level of respect and caution. By implementing robust safety protocols, including appropriate engineering controls, personal protective equipment, and diligent monitoring for peroxide formation, researchers can safely harness the benefits of this chemical. A culture of safety, grounded in a thorough understanding of the risks and a commitment to best practices, is non-negotiable when working with substances of this nature.

References

-

The Good Scents Company. (n.d.). tetraethylene glycol dimethyl ether, 143-24-8. Retrieved from [Link]

-

Cole-Parmer. (2004, February 4). Material Safety Data Sheet - Triethylene glycol dimethyl ether, 99% stabilized with 0.01% BHT. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetraglyme (CAS 143-24-8). Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tetraethylene Glycol Dimethyl Ether, 99%. Retrieved from [Link]

-

PubChem. (n.d.). Tetraglyme. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023, January 23). Safety data sheet - Triethylene glycol dimethyl ether. Retrieved from [Link]

-

International Labour Organization. (2021). ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Bis(2-methoxyethyl) ether. Retrieved from [Link]

-

CPAChem. (2022, January 4). Safety data sheet - Tetraethylene Glycol Dimethyl Ether. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details. Retrieved from [Link]

-

ECHA. (n.d.). 1,2-bis(2-methoxyethoxy)ethane - Registration Dossier. Retrieved from [Link]

-

Glycol Ethers Online. (n.d.). Occupational Exposure Limits. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Ethane, 1,2-dimethoxy-: Human health tier II assessment. Retrieved from [Link]

-

Haz-Map. (n.d.). Triethylene glycol dimethyl ether - Hazardous Agents. Retrieved from [Link]

Sources

- 1. 143-24-8 | CAS DataBase [m.chemicalbook.com]

- 2. CAS 143-24-8: Tetraglyme | CymitQuimica [cymitquimica.com]

- 3. Tetraglyme (CAS 143-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fishersci.com [fishersci.com]

- 5. 四乙二醇二甲基醚 CAS 143-24-8 | 820959 [merckmillipore.com]

- 6. ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER [chemicalsafety.ilo.org]

- 7. Tetraglyme | C10H22O5 | CID 8925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. TRIETHYLENE GLYCOL DIMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. ≥99%, cross-linking reagent click chemistry | Sigma-Aldrich [sigmaaldrich.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. ICSC 1570 - TRIETHYLENE GLYCOL DIMETHYL ETHER [chemicalsafety.ilo.org]

Foreword: The Critical Role of Phase Equilibrium in Modern Process Chemistry

An In-Depth Technical Guide to the Phase Equilibrium of Carbon Dioxide and 3,6,9,12,15-Pentaoxaheptadecane Mixtures

In fields ranging from carbon capture and storage (CCS) to advanced pharmaceutical synthesis, a precise understanding of the phase behavior of solvent-gas mixtures is not merely academic—it is the bedrock of efficient, safe, and scalable process design. The interaction between carbon dioxide (CO₂), a ubiquitous greenhouse gas and a versatile supercritical fluid, and physical solvents like poly(ethylene glycol) dimethyl ethers (PEGDMEs) represents a key area of study. This guide focuses specifically on the phase equilibrium of CO₂ with 3,6,9,12,15-pentaoxaheptadecane, the dimethyl ether of pentaethylene glycol (also referred to as PEGDME-250 or C₁₂H₂₆O₅).

As a member of the PEGDME family, this solvent is of significant interest for its potential in pre-combustion CO₂ capture processes, where physical absorption is a favored mechanism.[1][2] Unlike chemical solvents, which rely on covalent bond formation, physical solvents like 3,6,9,12,15-pentaoxaheptadecane absorb CO₂ through weaker intermolecular forces. This distinction is critical, as it often translates to lower energy requirements for solvent regeneration, a major operational cost in large-scale capture facilities.[1]

This document is structured to provide researchers, chemical engineers, and drug development professionals with a comprehensive technical overview. We will move from the fundamental principles of phase equilibrium to the practicalities of its experimental determination and the robustness of its thermodynamic modeling. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout, reflecting field-proven insights.

Part 1: Fundamentals of CO₂-Ether Vapor-Liquid Equilibrium (VLE)

The phase equilibrium of a binary mixture like CO₂ and 3,6,9,12,15-pentaoxaheptadecane describes the state at which the vapor and liquid phases are in thermodynamic equilibrium. At this point, the temperature, pressure, and chemical potential of each component are identical in both phases. For a given temperature, the equilibrium or "bubble" pressure is the point at which the first bubble of vapor forms from the liquid. Conversely, the "dew" pressure is where the first droplet of liquid condenses from the vapor.

A complete dataset of pressure, temperature, and the composition of both the liquid phase (mole fraction xCO₂) and the vapor phase (mole fraction yCO₂) defines the VLE behavior. This data is paramount for:

-

Designing Separation Equipment: Sizing absorbers, strippers, and flash drums.

-

Process Simulation: Developing accurate models for process optimization and safety analysis.[3]

-

Solvent Selection: Comparing the CO₂ loading capacity and selectivity of different solvents under various process conditions.[2]

The solubility of CO₂ in PEGDMEs, including our target molecule, is governed by two primary factors:

-

Pressure: As equilibrium pressure increases, the solubility of CO₂ in the solvent rises significantly.[4]

-

Temperature: Conversely, CO₂ solubility decreases as the temperature increases.[1][4] This inverse relationship is advantageous for solvent regeneration, which can often be achieved by a combination of heating and pressure reduction.[1]

Part 2: Experimental Determination of Vapor-Liquid Equilibrium

Accurate VLE data is the foundation upon which all thermodynamic models are built. The static-analytic method is a robust and widely adopted technique for generating this data for high-pressure systems.[5][6] Its core principle is to allow a mixture of known overall composition to reach equilibrium in a thermostatted cell of constant volume, followed by the extraction and analysis of samples from each phase.[5]

Self-Validating Experimental Protocol: The Static-Analytic Method

This protocol is designed to be self-validating by incorporating rigorous calibration and control steps.

Step 1: Apparatus Preparation and Calibration

-

Core Apparatus: A high-pressure equilibrium cell equipped with a variable-volume mechanism (e.g., a movable piston), a magnetic stirrer, calibrated temperature sensors (e.g., Pt100 probes), and calibrated pressure transducers.[5][7] The cell must feature sampling ports for both the vapor and liquid phases.

-

Rationale (Expertise): The variable-volume piston is not just for introducing components; it allows for fine pressure control within the cell. The magnetic stirrer is crucial for ensuring phase homogeneity and accelerating the approach to equilibrium.

-

Validation: Before experimentation, the temperature and pressure sensor calibrations must be verified. The cell's internal volume as a function of piston position should also be accurately calibrated. The entire system must be leak-tested by pressurizing with an inert gas (e.g., Helium) and monitoring for any pressure drop over an extended period.

Step 2: Solvent Degassing and Loading

-

Procedure: The solvent, 3,6,9,12,15-pentaoxaheptadecane, is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by applying a vacuum while stirring the liquid. The degassed solvent is then drawn into the evacuated equilibrium cell, and its exact mass is determined gravimetrically.

-

Rationale (Trustworthiness): Dissolved gases like nitrogen and oxygen are sparingly soluble but can introduce significant errors in total pressure measurements, leading to inaccurate VLE data. Gravimetric determination of the loaded mass is essential for an accurate mass balance.

Step 3: CO₂ Loading and System Equilibration

-

Procedure: High-purity CO₂ is injected into the cell. The amount of CO₂ added can be determined by mass or by using precise syringe pumps. The cell is then brought to the desired experimental temperature using a thermostatic bath or jacket. The mixture is vigorously stirred to facilitate mass transfer between the phases until the pressure reading remains constant, indicating that equilibrium has been reached.

-

Rationale (Expertise): The stability of the pressure reading over time (e.g., less than 0.01 MPa change over 30 minutes) is the primary indicator of equilibrium. The time to reach equilibrium can vary from minutes to several hours depending on the system.

Step 4: Sampling and Compositional Analysis

-

Procedure: Once equilibrium is confirmed, stirring is stopped to allow the phases to separate fully. Minute samples of the vapor and liquid phases are carefully withdrawn through their respective sampling lines. The lines must be flushed with the phase to be sampled to avoid contamination. The composition of each sample is then determined using a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD).[8][9]

-

Rationale (Trustworthiness): The sampling process is a critical source of potential error. The sample volume must be minuscule compared to the cell volume to avoid disturbing the equilibrium. The GC must be calibrated with standard gas mixtures of known compositions to ensure analytical accuracy.[5]

Step 5: Data Point Generation

-

Procedure: The process is repeated by adding more CO₂ to the cell to reach a new, higher equilibrium pressure at the same temperature, generating a full P-x-y isotherm. The entire process is then repeated at different temperatures.[7]

Visualization of the Experimental Workflow

Part 3: Thermodynamic Modeling of Phase Behavior

While experimental data is the "ground truth," it is often impractical to measure every possible condition. Thermodynamic models are used to correlate sparse experimental data and predict phase behavior at conditions where data is unavailable. For systems containing CO₂, cubic equations of state (EoS) like the Peng-Robinson (PR) model are frequently and successfully employed.[8][10][11]

The Peng-Robinson Equation of State (PR-EoS)

The PR-EoS is a modification of the van der Waals equation that provides a significantly better representation of liquid-phase density.[12] For a pure component, it relates pressure, temperature, and molar volume.

To apply the EoS to a mixture, "mixing rules" are required to calculate the equation's parameters for the mixture based on the pure component parameters and the composition of each phase. The classic van der Waals one-fluid mixing rules are commonly used:

-

a_mix = Σ Σ yᵢ yⱼ aᵢⱼ

-

b_mix = Σ yᵢ bᵢ

Here, yᵢ and yⱼ are the mole fractions of components i and j. The crucial element is the cross-parameter aᵢⱼ, which accounts for the interactions between different molecules (i ≠ j). It is typically calculated as:

-

aᵢⱼ = (1 - kᵢⱼ) * sqrt(aᵢ aⱼ)

The term kᵢⱼ is the Binary Interaction Parameter (BIP) . This is an empirical parameter regressed from experimental VLE data to fine-tune the model and account for the non-ideal interactions between the CO₂ and the solvent molecules.[6] For a given binary system, a well-fitted kᵢⱼ allows the model to accurately reproduce the experimental data across a range of temperatures and pressures.

Modeling Workflow

Part 4: Quantitative Data and Key Phase Behavior Insights

Data on mixtures of CO₂ with various poly(ethylene glycol) dimethyl ethers provide a strong basis for understanding the behavior of the specific CO₂ + 3,6,9,12,15-pentaoxaheptadecane system.

Physical Properties of Solvent

While specific experimental data for 3,6,9,12,15-pentaoxaheptadecane is sparse in the reviewed literature, its properties can be estimated or found in chemical databases. It is a liquid at room temperature.[13]

| Property | Value (Approximate) | Source |

| Chemical Formula | C₁₂H₂₆O₅ | [14] |

| Molar Mass | 250.33 g/mol | - |

| Synonyms | PEGDME-250, Dimethylpentaethylene glycol | - |

| Physical Form | Liquid | [13] |

Solubility Trends and Data

Experimental studies on similar PEGDME solvents consistently demonstrate key trends.[4][10]

| Condition Change | Effect on CO₂ Solubility (Mole Fraction) | Rationale |

| Increase in Pressure (at constant T) | Increases | Higher pressure forces more CO₂ molecules into the liquid phase (Le Chatelier's principle).[4] |

| Increase in Temperature (at constant P) | Decreases | The dissolution of CO₂ in physical solvents is an exothermic process; increasing temperature shifts the equilibrium toward the gas phase.[1] |

The solubility of CO₂ in PEGDMEs is significant, making them effective physical solvents. For example, in a mixture of PEGDMEs (Genosorb 1753), the mole fraction of CO₂ was found to be substantial at elevated pressures.[10]

Table of CO₂ Solubility in a PEGDME Mixture (Genosorb 1753) at 298.15 K (25 °C)

| Pressure (kPa) | CO₂ Mole Fraction (x_CO₂) |

| 141 | 0.048 |

| 508 | 0.165 |

| 1091 | 0.315 |

| 2110 | 0.491 |

| 3524 | 0.655 |

| Data adapted from Henni, A. et al. (2012) for illustrative purposes.[10] |

These values highlight the high loading capacity achievable with this class of solvents. The specific values for 3,6,9,12,15-pentaoxaheptadecane would require direct experimental measurement but are expected to follow the same trend and be of a similar order of magnitude.

Conclusion

The study of the phase equilibrium between CO₂ and 3,6,9,12,15-pentaoxaheptadecane is crucial for the advancement of technologies like carbon capture. This guide has outlined the fundamental principles, presented a robust, self-validating experimental protocol based on the static-analytic method, and detailed the application of the Peng-Robinson equation of state for thermodynamic modeling. The relationship is clear: high-quality experimental data is the essential input for regressing the binary interaction parameters that allow thermodynamic models to accurately predict phase behavior. For researchers and engineers in this field, a rigorous application of these experimental and modeling workflows is the most reliable path to generating the data needed for successful process design, simulation, and optimization.

References

-

ResearchGate. (n.d.). Solubility of carbon dioxide in poly(ethylene glycol) dimethyl ether. Retrieved March 7, 2026, from [Link]

-

MDPI. (2025, July 28). Carbon Dioxide Absorption by Polyethylene Glycol Dimethyl Ether Modified by 2-methylimidazole. Retrieved March 7, 2026, from [Link]

-

Henni, A., Tontiwachwuthikul, P., & Chakma, A. (2005, April 15). Solubilities of carbon dioxide in polyethylene glycol ethers. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2012, June). High Pressure Physical Solubility of Carbon Dioxide (CO2) in Mixed Polyethylene Glycol Dimethyl Ethers (Genosorb 1753). Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine. Retrieved March 7, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard. (2025, October 15). 3,6,9,12,15-Pentaazaheptadecane-1,17-diol Properties. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2025, August 7). Measurement and correlation of vapor–liquid equilibria for the system carbon dioxide–diisopropyl ether. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2023, November 30). Vapor–Liquid Equilibrium Data Measurement of CO2 + Diisopropyl Ether, CO2 + Methyl tert-Butyl Ether, and CO2 + 1,2-Dimethoxy Ethane Binary Systems at 253.15 K. Retrieved March 7, 2026, from [Link]

-

DTU Inside. (2016, February 17). Thermodynamic modeling of CO2 mixtures. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2026, January 1). Vapour – Liquid Equilibrium Measurements of CO2 based Mixtures: Experimental Apparatus and Testing Procedures. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2018, July 20). Thermodynamic and Kinetic Studies of CO2 Capture by Glycol and Amine-Based Deep Eutectic Solvents. Retrieved March 7, 2026, from [Link]

-

NTNU. (n.d.). PhD: Thermodynamics and transport properties of CO2 mixtures. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2025, October 30). Accurate Thermodynamic-Property Models for CO2-Rich Mixtures. Retrieved March 7, 2026, from [Link]

-

PubMed. (2022, September 2). Experimental investigation and modelling of synergistic thermodynamic inhibition of Diethylene Glycol and glycine mixture on CO2 gas hydrates. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental Vapor−Liquid Equilibria for the Carbon Dioxide + Octane and Carbon Dioxide + Decane Systems. Retrieved March 7, 2026, from [Link]

-

Stellenbosch University. (2018). PHASE EQUILIBRIA &THERMODYNAMIC MODELLING OF THE TERNARY SYSTEM CO2 +1-DECANOL +N-TETRADECANE. Retrieved March 7, 2026, from [Link]

-

Universität Paderborn. (n.d.). Vapor liquid equilibrium measurements of the binary mixtures CO2 + acetone and CO2 + pentanones. Retrieved March 7, 2026, from [Link]

-

Spiral. (n.d.). Measurement and Modeling of the Phase Behavior of the (Carbon Dioxide + Water) Mixture at Temperatures From 298.15 K to 448.15. Retrieved March 7, 2026, from [Link]

-

Archimer. (n.d.). Phase behavior of (CO2 + H2) and (CO2 + N2) at temperatures between (218.15 and 303.15) K at pressures up to 15 MPa. Retrieved March 7, 2026, from [Link]

-

PMC. (2021, March 16). Phase Equilibrium and Density of CO2 + Acetic Acid Systems from 308.15 to 338.15 K and 15 to 45 MPa. Retrieved March 7, 2026, from [Link]

-

Gas Liquids Engineering. (n.d.). Phase Equilibria Relevant to Acid Gas Injection, Part 1—Non-Aqueous Phase Behaviour. Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. ivarse.folk.ntnu.no [ivarse.folk.ntnu.no]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. archimer.ifremer.fr [archimer.ifremer.fr]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. 3,6,9,12,15-PENTAOXAHEPTADECANE-1,17-DIYL BIS-AMINE | 72236-26-1 [chemicalbook.com]

- 14. 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | C12H28N2O5 | CID 15610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Stabilization of Organometallic Complexes Using Tetraglyme (TEGDME)

Executive Summary

Tetraethylene glycol dimethyl ether (TEGDME, commonly known as tetraglyme) is an advanced, high-boiling polar aprotic solvent (

Mechanistic Grounding: The Podand Effect and Ion-Pair Separation

The core value of tetraglyme in organometallic synthesis stems from the Podand Effect . Unlike mono-ethers (e.g., THF or diethyl ether) that provide transient, low-denticity coordination, tetraglyme features five linearly arranged ether oxygen atoms. This structural motif allows the solvent to wrap entirely around electropositive metal cations (such as

Causality in Organometallic Reactivity: In traditional non-polar solvents, organometallic salts exist as Contact Ion Pairs (CIPs), where the anion's reactivity is dampened by the tightly bound metal cation. When TEGDME is introduced, its massive solvation energy physically encapsulates the cation. This thermodynamic shift forces the dissociation of the CIP into a Solvent-Separated Ion Pair (SSIP) [3]. The resulting "naked" counter-anion (e.g., a cyclopentadienide or perylene radical anion) experiences zero charge-shielding from the metal, resulting in vastly accelerated nucleophilicity and optimized electron-transfer kinetics[4].

Thermodynamic pathway illustrating solvent-separated ion pair formation in tetraglyme.

Workflow 1: Synthesis of Alkali Metal-Radical Anion Complexes

Alkali metals are routinely utilized as potent outer-sphere reducing agents to generate radical anions. However, these organic radicals are highly prone to quenching or dimerization. Utilizing tetraglyme to isolate the counter-cation allows for the crystallization of purely separated radical anions, such as the Cesium-Perylene complex[3].

Protocol 1: Synthesis of

This protocol operates as a self-validating system: the generation of the radical anion is optically confirmed by an instantaneous chromic shift, while successful podand encapsulation is confirmed by the targeted precipitation of the SSIP.

-

Environmental Preparation: Conduct all steps within an argon-filled glovebox. Ensure moisture levels are strictly

ppm and oxygen -

Reagent Loading: Weigh 0.20 mmol of highly pure perylene and 0.20 mmol of elemental Cesium (Cs) into a Schlenk flask.

-

Solvation: Introduce 5 mL of anhydrous, vacuum-distilled tetraglyme (TEGDME).

-

Reduction Phase: Stir the heterogeneous mixture vigorously at room temperature (25 °C). Over the course of 12–24 hours, the elemental metal will completely dissolve.

-

Optical Validation: The solution will transition from colorless to a deep blue-violet hue, serving as immediate, macroscopic confirmation of the successful one-electron reduction to the perylene radical anion

[3]. -

Crystallization: Allow the reaction mixture to stand undisturbed. The spatial bulk of the

cation forces the crystallization of the product as dark, needle-like crystals. -

Analytical Validation: Decant the solvent, wash with cold anhydrous pentane, and dry under vacuum. Confirm the structural integrity using X-ray Crystallography (XRD) and the unpaired electron presence via Electron Paramagnetic Resonance (EPR) spectroscopy.

Workflow 2: Formulation of Non-Nucleophilic Magnesium Electrolytes

Traditional magnesium battery electrolytes rely on Grignard reagents (

Protocol 2: Conditioning and Speciation of in TEGDME

This workflow relies on purely Le Chatelier-driven complexation. The visually verifiable dissolution of strictly insoluble

-

Pre-Drying (Critical): Dry TEGDME over activated 4Å molecular sieves for 72 hours until Karl Fischer titration indicates

ppm -

Lewis Acid Dissolution: In an Ar-filled glovebox, weigh

to achieve a 0.2 M concentration. Add to 10 mL of TEGDME and stir until fully dissociated into -

Stoichiometric Complexation: Introduce an equimolar amount (1:1 ratio) of strictly anhydrous

(0.2 M) to the solution. -

Conditioning: Stir the suspension vigorously at 25 °C for 24 hours. The

(which is insoluble in neat TEGDME) will gradually dissolve as it is scavenged by the -

Centrifugation: Transfer the conditioned electrolyte to a centrifuge tube and spin at 6000 rpm for 15 minutes to precipitate any unreacted macroscopic aggregates.

-

Speciation Validation: Isolate the clear supernatant. Quantify the Al/Mg ratio using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). A successful 1:1 formulation will yield an Al/Mg ratio of approximately 1.0 and an ionic conductivity of

[6].

Step-by-step synthetic workflow for the preparation of non-nucleophilic MgCl2/AlCl3 electrolytes.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Ethereal Solvents in Organometallic Synthesis

| Solvent | Boiling Point (°C) | Melting Point (°C) | Podand Oxygen Count | Structural Role | Primary Application |

|---|---|---|---|---|---|

| THF | 66.0 | -108.4 | 1 | Transient Monodentate | Grignard formation, general synthesis |

| Monoglyme (DME) | 85.0 | -58.0 | 2 | Bidentate Chelator | Modest cation stabilization |

| Tetraglyme (TEGDME) | 275.0 | -30.0 | 5 | Full Encapsulation | Radical isolation, High-temp API synthesis [1] |

Table 2: Electrolyte Speciation & Conductivity of

References

-

[1] Title: Tetraethylene Glycol Dimethyl Ether: The Versatile Inert Solvent for Advanced Applications Source: nbinno.com URL:

-

[7] Title: Tetraethylene glycol dimethyl ether - Grokipedia Source: grokipedia.com URL:

-

[4] Title: Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry Source: nih.gov / PMC URL:

-

[3] Title: Synthesis and Structure of a Samarium Complex with Perylene Source: ACS Publications URL:

-

[6] Title: The Power of Stoichiometry: Conditioning and Speciation of MgCl2/AlCl3 in Tetraethylene Glycol Dimethyl Ether-Based Electrolytes Source: ACS Applied Materials & Interfaces URL:

-

[2] Title: Tetraethylene Glycol Adducts of Alkaline Earth Halides Source: sonar.ch URL:

-

[5] Title: Recent Advances in Non-nucleophilic Mg Electrolytes Source: Frontiers in Chemistry URL:

Sources

- 1. nbinno.com [nbinno.com]

- 2. sonar.ch [sonar.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

Application Note: 3,6,9,12,15-Pentaoxaheptadecane (TEGDE) as a High-Temperature Solvent for Preparative Biocatalysis

Target Audience: Researchers, Enzymologists, and Process Chemists in Drug Development. Application: High-temperature non-aqueous biocatalysis, sterically hindered esterification, and amidation.

Executive Summary & Scientific Rationale

Biocatalysis in non-aqueous media is a cornerstone technique for pharmaceutical synthesis, enabling thermodynamically challenging reversed-hydrolysis reactions (e.g., transesterification, polycondensation). However, conventional volatile organic solvents either severely denature thermophilic enzymes or strictly limit operational temperatures.

This technical guide details the implementation of 3,6,9,12,15-Pentaoxaheptadecane —commonly known as tetraethylene glycol diethyl ether (TEGDE) or diethyl tetraglyme—as an advanced reaction medium. TEGDE acts as an exceptional solvent due to its uniquely balanced amphiphilic character and extremely high boiling point (>275°C)[1].

The Causality of Enzyme Stabilization in Glymes

Enzymatic activity in organic media relies fundamentally on the preservation of a critical, tightly bound "essential hydration layer" on the enzyme's surface. Highly polar, protic solvents (e.g., short-chain alcohols) forcefully hydrogen-bond with this layer, stripping it away and causing immediate protein denaturation. Conversely, highly non-polar solvents (e.g., hexane) preserve the hydration layer but exhibit poor solvating power for polar pharmaceutical substrates[2].

TEGDE bridges this mechanistic gap. Its repeating ether linkages (–CH₂–CH₂–O–) provide localized dipole moments capable of solubilizing polar reactants (such as sugars or highly polar APIs) alongside lipophilic acyl donors[3]. Critically, the precise spacing of TEGDE’s ether oxygens and its steric bulk prevent the solvent from penetrating the enzyme’s active site or completely displacing the critical water of hydration. This stabilization architecture allows robust immobilized biocatalysts, like Candida antarctica Lipase B (iCALB), to remain highly active at extreme operational temperatures (80°C–120°C)[4]. Operating at these elevated temperatures dramatically accelerates mass transfer within resin pores and allows in-situ vacuum distillation of low-boiling inhibitory byproducts without evaporating the bulk solvent[5][6].

Physicochemical Properties of TEGDE

Understanding the thermophysical properties of TEGDE is vital to predicting phase behaviors during both the reaction and downstream extraction phases.

| Property | Value / Specification | Mechanistic Implication for Biocatalysis |

| IUPAC Name | 3,6,9,12,15-Pentaoxaheptadecane | N/A |

| Common Names | TEGDE, Tetraethylene glycol diethyl ether | N/A |

| CAS Number | 4353-28-0 | N/A |

| Molecular Weight | 250.33 g/mol | High mass minimizes evaporative loss under vacuum. |

| Boiling Point | > 275 °C | Permits extreme temperature ranges (90°C+) without reflux. |

| Log P (Hydrophobicity) | ~ 1.0 - 1.5 | Ideal balance to dissolve both lipophilic and polar species. |

Visualized Workflow Logic

The following diagram maps the integration of TEGDE within a standard synthetic workflow, highlighting the specific mechanistic advantages it imparts to the biocatalytic system.

Workflow for High-Temperature Biocatalysis using TEGDE as a Reaction Medium.

Self-Validating Protocol: High-Temperature Enzymatic Esterification

This protocol describes the synthesis of a sterically hindered ester at 90°C. Standard conditions fail for such substrates due to poor kinetics and low solubility at lower temperatures.

Part A: Preparation and Matrix Assembly

-

Solvent Dehydration: Pass TEGDE over activated 3Å molecular sieves for 24 hours prior to use. Causality: Maintaining an initial water content of <100 ppm is crucial because excess water will thermodynamically drive the equilibrium backward toward hydrolysis, suppressing ester yields[7].

-

Reactor Setup: In a 50 mL jacketed glass reactor equipped with a magnetic stirrer and an overhead vacuum outlet, dissolve 10 mmol of the hindered secondary alcohol and 30 mmol of the acyl donor (e.g., vinyl hexanoate) in 20 mL of anhydrous TEGDE[8].

-

Internal Standard Integration: Add precisely 1.0 mmol of an inert alkane (e.g., n-hexadecane). This establishes a self-validating analytical system: all GC/HPLC quantification will be ratiometrically compared against this standard, eliminating errors from sampling volume discrepancies or thermal expansion.

Part B: Reaction Initiation & Controls

-

Thermal Equilibration: Bring the matrix to 90°C under a nitrogen blanket.

-

Self-Validation Controls:

-

Control A (Thermal Blank): Run a parallel vessel identically without the enzyme. This assures regulatory bodies that the detected conversion is strictly biocatalytic, isolating out any background thermal esterification artifacts.

-

-

Initiation: Add 100 mg of immobilized C. antarctica Lipase B (e.g., Novozym 435)[9].

-

Agitation Parameter: Set the stirrer to exactly 300 RPM. Causality: Operating above 500 RPM will induce immense mechanical shear, pulverizing the macroporous acrylic resin of the immobilized enzyme and resulting in severe activity loss and impossible downstream filtration.

-

Equilibrium Shifting: Apply a mild vacuum (~200 mbar). Because TEGDE boils above 275°C, the solvent remains completely stable while volatile byproducts (like acetaldehyde) are continually stripped away, pushing the reaction past >95% completion.

Part C: Downstream Processing (DSP) & Solvent Recovery

Due to its exceedingly high boiling point, TEGDE cannot be practically removed via standard rotary evaporation without risking thermal degradation of the product. Phase partitioning must be utilized.

-

Enzyme Reclamation: Filter the hot reaction fluid through a sintered glass funnel (porosity 3). Wash the retained enzyme resin with 5 mL of cold acetone to remove residual substrate. The biocatalyst can routinely be recycled for up to 5 subsequent batches.

-

Liquid-Liquid Extraction (LLE): Transfer the filtrate to a separatory funnel. Dilute with 50 mL of Deionized (DI) water and extract using 3 x 30 mL portions of Hexane (or Ethyl Acetate, depending on product polarity).

-

Phase Separation: Because of its ether linkages, TEGDE demonstrates high aqueous miscibility and partitions heavily into the water layer[7], leaving the purified lipophilic ester product isolated in the upper organic phase.

-

Final Isolation: Dry the pooled organic fractions over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the target product.

References

-

Tang, S. et al. "Glymes as new solvents for lipase activation and biodiesel preparation." Bioresource Technology (2013). Source: ResearchGate.[Link]

-

Tang, S. and Zhao, H. "Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry." RSC Advances (2014). Source: National Center for Biotechnology Information (PMC).[Link]

-

"Recent Advances in the Enzymatic Synthesis of Polyester." Polymers (Basel) (2022). Source: MDPI.[Link]

- "Method for producing octafluorocyclopentene." Patent KR20200019868A.

-

"Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry." SciSpace. Source: SciSpace.[Link]

-

"Enzymatic Esterification of Dihydroxystearic Acid." DSS.go.th. Source: Department of Science Service, Thailand.[Link]

- "Enzymatic process for the preparation of an intermediate compound and use thereof for the synthesis of tamsulosin hydrochloride." Patent US20060148046A1.

-

"The excess Gibbs energy of mixing, the excess enthalpy of mixing, and the excess volume of the mixing of the tetraethylene glycol diethyl ether+water system." Bulletin of the Chemical Society of Japan (1972). Source: Oxford Academic.[Link]

Sources

- 1. KR20200019868A - Method for producing octafluorocyclopentene - Google Patents [patents.google.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20060148046A1 - Enzymatic process for the preparation of an intermediate compound and use thereof for the synthesis of tamsulosin hydrochloride - Google Patents [patents.google.com]

Utilizing tetraglyme in the absorption refrigeration cycle

Application Note: Utilizing Tetraglyme (TEGDME) in Advanced Absorption Refrigeration Cycles for Sub-Zero Processing

Executive Context & Industrial Relevance

In pharmaceutical manufacturing and drug development, thermal management is a critical parameter. Active Pharmaceutical Ingredients (APIs) often require precise, sub-zero cooling during exothermic synthesis, rapid crystallization, or lyophilization. Traditional vapor-compression systems are energy-intensive, while classic absorption refrigeration working pairs—like Water/Lithium Bromide (H₂O/LiBr) or Ammonia/Water (NH₃/H₂O)—suffer from severe operational limits. H₂O/LiBr systems cannot operate below 0 °C due to water freezing and risk catastrophic crystallization at high concentrations. NH₃/H₂O systems require high-pressure piping and pose toxicity risks.

To overcome these barriers, Tetraglyme (tetraethylene glycol dimethyl ether, abbreviated as TEGDME or E181) paired with 2,2,2-Trifluoroethanol (TFE) has emerged as an optimal organic working pair for absorption refrigeration[1][2]. This guide details the mechanistic causality, thermodynamic profiles, and validation protocols for utilizing TFE/TEGDME systems in low-grade waste heat recovery.

Mechanistic Grounding: The TFE/TEGDME Paradigm

The choice of TFE and TEGDME is dictated by their complementary physicochemical properties, creating a highly efficient thermodynamic engine:

-

Absorbent Stability & Liquid Range: TEGDME is a polar aprotic solvent featuring excellent thermal stability up to 250 °C[2]. It boasts a high boiling point (275 °C) and a low vapor pressure, ensuring it does not volatilize and carry over into the condenser. Furthermore, it remains a liquid across the entire operational temperature range, eliminating the mechanical clogging risks associated with LiBr crystallization[1].

-

Refrigerant Phase Behavior: TFE acts as the refrigerant. Its low freezing point (-43.5 °C) allows the evaporator to reliably reach sub-zero temperatures (e.g., -10 °C to 0 °C), making it suitable for ice-making and continuous API deep-cooling[1].

-

Molecular Affinity (The Driving Force): The efficacy of the absorption cycle relies on the heat of mixing. The ether oxygen atoms in TEGDME exhibit a strong affinity for the partially acidic proton of TFE. This favorable hydrogen bonding results in a highly negative enthalpy of solution, driving spontaneous, rapid absorption of TFE vapor into the TEGDME liquid phase in the absorber[3].

System Architecture: The TFE/TEGDME Cycle

The fundamental closed-loop architecture exploits the volatility difference between TFE and TEGDME to transport thermal energy.

Figure 1: TFE/TEGDME Absorption Refrigeration Cycle Workflow.

Quantitative Benchmarks

The coefficient of performance (COP) is highly dependent on the generator's driving temperature. The TFE/TEGDME pair is exceptionally versatile, functioning effectively in both single-effect (utilizing 80 °C diesel engine/reactor jacket water) and double-effect (utilizing >120 °C steam) configurations[1][2][4].

Table 1: Thermodynamic Operating Parameters for TFE/TEGDME Refrigeration

| System Configuration | Generator Temp (°C) | Evaporator Temp (°C) | Condenser Temp (°C) | Theoretical COP | Target Application |

| Single-Effect | 80 - 100 | -10 to +5 | 30 - 35 | 0.30 - 0.40 | API cooling using low-grade wastewater[1] |

| Double-Effect | 120 - 170 | -5 to +10 | 35 | ~ 0.58 | Industrial heat-transformer upgrades[2] |

| Diffusion Absorption (DAR) | ~ 170 | -5 to +5 | 32 - 35 | ~ 0.45 | Off-grid, compressor-less cooling[4] |

Experimental Protocol: Bench-Scale VLE Validation & Cycle Simulation

To deploy a custom TFE/TEGDME refrigeration unit for a specific pharmaceutical pilot plant, thermodynamics engineers must validate the Vapor-Liquid Equilibrium (VLE) parameters. The following self-validating protocol guarantees data integrity before scaling.

Phase 1: Solvent Preparation and Mass Validation Causality: Dissolved non-condensable gases (N₂, O₂) act as severe mass-transfer barriers at the vapor-liquid interface in the absorber, drastically reducing the COP.

-

Procure high-purity (≥99%) TEGDME and TFE[3].

-

Self-Validation Checkpoint 1: Measure the refractive index and density of the pure solvents at 25 °C. Compare against established literature values to verify purity prior to mixing.

-

Load the solvents into separate sealed flasks and subject them to three consecutive freeze-pump-thaw cycles under high vacuum (10⁻³ mbar) to thoroughly degas the liquids.

Phase 2: Isobaric VLE Profiling (PTx Surface Determination) Causality: Accurately mapping the pressure-temperature-composition (PTx) curve is required to set expansion valve thresholds and prevent generator dry-out.

-

Inject a precisely weighed molar ratio of TFE and TEGDME into a specialized modified Othmer still equipped with high-precision pressure transducers and RTD temperature sensors.

-

Self-Validation Checkpoint 2: Before evaluating the mixture, run the still with pure TFE. Plot the vapor pressure against temperature and overlay it with the theoretical Antoine equation curve. Proceed only if the deviation is < 1%.

-

Set the system to the desired isobaric condition (e.g., condenser pressure).

-

Gradually apply heat until boiling equilibrium is achieved. Extract liquid and vapor phase micro-samples and analyze via Gas Chromatography (GC-TCD) to map the component molar fractions.

Phase 3: Bench-Scale Cycle Simulation & Mass Balance

-

Load the degassed TFE/TEGDME working pair into the bench-scale absorption prototype at an initial concentration of 40 wt% TFE.

-

Supply 85 °C water to the generator jacket to simulate low-grade waste heat[1].

-

Regulate condenser and absorber cooling loops to maintain 30 °C.

-

Monitor the temperature lift at the evaporator.

-

Self-Validation Checkpoint 3: Execute a steady-state thermal mass balance calculation:

. If the balance deviates by >5%, inspect for vacuum leaks or re-calibrate mass flow meters before recording COP data.

References

-

Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry Source: NIH / PMC[3]

-

TFE/TEGDME absorption ice making system using cooling water of diesel engine Source: ResearchGate[1]

-

Thermodynamic performance of a double-effect absorption heat-transformer using TFE/E181 as the working fluid Source: IDEAS/RePEc[2]

-

Performance analysis of a diffusion absorption refrigeration cycle working with TFE–TEGDME mixture Source: ResearchGate[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic performance of a double-effect absorption heat-transformer using TFE/E181 as the working fluid [ideas.repec.org]

- 3. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: A Guide to Removing Water and Moisture from 3,6,9,12,15-Pentaoxaheptadecane